3,4-Dinitro-1H-indole
Overview
Description
3,4-Dinitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of nitro groups at the 3 and 4 positions of the indole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 3,4-Dinitro-1H-indole typically involves nitration of indole derivatives. One common method is the nitration of 1H-indole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced at the 3 and 4 positions of the indole ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3,4-Dinitro-1H-indole undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 3,4-diamino-1H-indole, while nucleophilic substitution can lead to a variety of substituted indole derivatives .
Scientific Research Applications
3,4-Dinitro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dinitro-1H-indole involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
3,4-Dinitro-1H-indole can be compared with other nitro-substituted indole derivatives, such as 5-nitroindole and 7-nitroindole. These compounds share similar chemical properties but differ in the position of the nitro groups on the indole ring . The unique positioning of the nitro groups in this compound may result in distinct reactivity and biological activities compared to its analogs .
Similar compounds include:
- 5-Nitroindole
- 7-Nitroindole
- 3,5-Dinitroindole
- 3,7-Dinitroindole
Properties
IUPAC Name |
3,4-dinitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-10(13)6-3-1-2-5-8(6)7(4-9-5)11(14)15/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCZFDBUKXCVOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856658 | |
Record name | 3,4-Dinitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-11-3 | |
Record name | 3,4-Dinitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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